N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a furan-2-yl group. The oxadiazole ring is linked via a carboxamide bridge to a 2,3-dihydrobenzo[b][1,4]dioxine moiety. The compound’s design leverages the oxadiazole’s metabolic stability and the benzodioxine’s planar aromaticity, which may enhance binding to biological targets.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-13(12-8-21-9-4-1-2-5-10(9)22-12)16-15-18-17-14(23-15)11-6-3-7-20-11/h1-7,12H,8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYYRCPXURNYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its potential as an anticancer agent and other therapeutic applications.
Chemical Structure
The compound features a unique structural framework combining a furan moiety with an oxadiazole and a benzo[dioxine] component. This structural complexity is believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including those containing furan moieties. The mechanisms of action often involve the inhibition of key enzymes related to cancer cell proliferation.
- Mechanisms of Action :
- Case Studies :
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Research indicates that derivatives of oxadiazoles can exhibit inhibitory effects against a range of bacteria and fungi.
- Efficacy Against Pathogens :
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, including cancer. The compound's ability to modulate inflammatory responses has been explored.
- Cytokine Modulation :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups influences the potency and selectivity of these compounds:
| Functional Group | Effect on Activity |
|---|---|
| Furan ring | Enhances anticancer and antimicrobial activity |
| Oxadiazole core | Critical for enzyme inhibition |
| Dioxine structure | Contributes to overall stability |
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing the oxadiazole ring exhibit anticancer activity. A study demonstrated that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Case Study : A derivative similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide showed promising results against breast cancer cells (MCF-7) with an IC50 value of 12 µM .
Antimicrobial Activity
The furan and oxadiazole moieties have been linked to antimicrobial properties. Research suggests that these compounds can act against various bacterial strains by disrupting their cellular processes.
- Case Study : A related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Anti-inflammatory Effects
Compounds with similar structural features have shown potential in reducing inflammation. The anti-inflammatory activity is often attributed to the modulation of pro-inflammatory cytokines.
- Case Study : In vitro studies indicated that certain derivatives could significantly lower levels of TNF-alpha and IL-6 in activated macrophages .
Synthesis of Derivatives
The synthesis of this compound involves multi-step synthetic routes that utilize starting materials such as furan derivatives and carboxylic acids. Recent advancements have simplified these processes:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Ugi Reaction | Formation of oxadiazole scaffold |
| 2 | Cyclization | Formation of the benzo[b][1,4]dioxine core |
| 3 | Carboxamide Formation | Final step involving amide bond formation |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations on the Oxadiazole and Benzamide Moieties
Key structural analogs differ in substituents on the oxadiazole ring and the aromatic carboxamide component. For example:
- Compound 19 (): Oxadiazole substituted with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl; benzamide bears a 3-trifluoromethyl group.
- Compound 25 () : Oxadiazole substituted with thiophen-2-yl instead of furan, paired with a simple phenyl carboxamide. Thiophene’s higher lipophilicity compared to furan may alter membrane permeability .
Heterocyclic Replacements
- Furan vs.
- Benzodioxine vs. Isoquinoline: Analogs like N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide () replace benzodioxine with dihydroisoquinoline, altering conformational flexibility and hydrogen-bonding capacity .
Characterization
All compounds were characterized via:
- 1H/13C NMR : Confirmed substituent positions and purity.
- ESI-MS : Validated molecular weights.
- HPLC : Purity ≥95% for most analogs (e.g., Compound 25: 95–100% purity) .
Implications of Structural Differences
- Electron Effects : Electron-withdrawing groups (e.g., CF3 in Compound 19) may enhance oxidative stability but reduce nucleophilic reactivity .
- Lipophilicity : Thiophene analogs (e.g., Compound 25) likely exhibit higher logP values than furan-containing compounds, impacting bioavailability .
- Synthetic Accessibility : Higher yields (e.g., 60% for Compound 25) correlate with simpler substituents (e.g., phenyl vs. benzodioxine) .
Q & A
Q. How to troubleshoot low yields during amide coupling steps?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
